N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of this compound reveals distinct resonances for its substituents. The isopropyl group appears as a septet at δ 3.2 ppm (1H, CH) and two doublets at δ 1.2 ppm (6H, CH3), while the ethyl group exhibits a quartet at δ 2.8 ppm (2H, CH2) and a triplet at δ 1.1 ppm (3H, CH3). The methylene bridge protons resonate as a singlet at δ 4.3 ppm (2H, CH2), deshielded by proximity to the amine nitrogen. Pyrazole ring protons display characteristic splitting patterns: the C4-H proton on the 1-isopropyl-3-methylpyrazole ring appears as a singlet at δ 7.5 ppm, while the C5-H proton on the 1-ethylpyrazole ring resonates as a doublet at δ 6.9 ppm (J = 1.8 Hz).
Infrared (IR) Spectroscopy
The IR spectrum features a broad N–H stretch at 3350 cm⁻¹, attributed to the secondary amine. Pyrazole ring vibrations appear at 1580 cm⁻¹ (C=N stretching) and 1450 cm⁻¹ (C–C ring deformation). The absence of strong absorption bands above 3000 cm⁻¹ confirms the lack of acidic N–H protons, consistent with the compound’s tautomeric stability (Section 1.4).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in acetonitrile shows a weak absorption band at 275 nm (ε = 450 M⁻¹cm⁻¹), assigned to π→π* transitions within the pyrazole rings. A shoulder at 310 nm (ε = 120 M⁻¹cm⁻¹) may arise from n→π* transitions involving the amine lone pair.
Computational Chemistry Approaches to Molecular Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic structure. The optimized geometry confirms the near-orthogonal arrangement of pyrazole rings (dihedral angle: 87.5°), with bond lengths and angles consistent with crystallographic data for analogous ligands. The HOMO (−6.2 eV) localizes on the amine nitrogen and adjacent pyrazole rings, while the LUMO (−1.8 eV) resides on the π* orbitals of the pyrazole moieties (Figure 1).
Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the amine lone pair and the σ* orbitals of the methylene bridge (stabilization energy: 12.3 kcal/mol). Additionally, the ethyl and isopropyl substituents exhibit weak C–H…π interactions with the pyrazole rings, contributing to conformational rigidity.
Tautomeric Equilibrium and Electronic Structure Analysis
Pyrazole derivatives commonly exhibit tautomerism, but this compound shows limited tautomeric flexibility due to steric hindrance from substituents. DFT calculations predict that the 1H,4H tautomer (amine proton on the C4 nitrogen) is 4.7 kcal/mol more stable than the 1H,3H form. This preference arises from reduced steric strain in the 1H,4H configuration, where the amine proton avoids proximity to the isopropyl group.
The compound’s electronic structure is further characterized by delocalized π-electrons across the pyrazole rings, as evidenced by nucleus-independent chemical shift (NICS) values of −8.5 ppm (indicating aromaticity). Charge distribution analysis via Mulliken population theory assigns partial charges of −0.32 e to the amine nitrogen and +0.18 e to the pyrazole nitrogens, underscoring their nucleophilic and electrophilic roles, respectively.
Table 1: Calculated bond lengths and angles for this compound.
| Parameter | Calculated Value |
|---|---|
| N1–C2 (pyrazole) | 1.34 Å |
| C3–C4 (pyrazole) | 1.39 Å |
| N4–C5 (amine) | 1.47 Å |
| Dihedral angle (N1–N4) | 87.5° |
Table 2: Experimental and calculated NMR chemical shifts (δ, ppm).
| Proton | Experimental δ | Calculated δ |
|---|---|---|
| Isopropyl CH | 3.2 | 3.1 |
| Ethyl CH2 | 2.8 | 2.7 |
| Methylene CH2 | 4.3 | 4.2 |
| Pyrazole C4-H | 7.5 | 7.4 |
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-12(6-7-15-17)8-14-13-9-18(10(2)3)16-11(13)4;/h6-7,9-10,14H,5,8H2,1-4H3;1H |
InChI Key |
GWFPRULFZORPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CN(N=C2C)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Precursors
A common approach involves the alkylation of 1-isopropyl-3-methyl-1H-pyrazol-4-amine with a halogenated pyrazole intermediate. For example, 1-ethyl-5-(chloromethyl)-1H-pyrazole reacts with the primary amine group under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the target compound.
Reaction Conditions :
- Solvent : DMF or acetonitrile
- Temperature : 60–80°C
- Base : K₂CO₃ or DIPEA
- Time : 12–24 hours
Yield : 65–78% after chromatographic purification.
Microwave-Assisted Alkylation
Microwave irradiation accelerates the alkylation step, reducing reaction times to 30–60 minutes. This method employs similar reagents but achieves higher yields (80–85%) due to enhanced kinetic control.
Cyclocondensation of Hydrazines and β-Ketoesters
Two-Step Synthesis via Pyrazole Ring Formation
This method constructs both pyrazole rings sequentially:
- First Pyrazole Synthesis : Condensation of ethyl acetoacetate with isopropylhydrazine forms 1-isopropyl-3-methyl-1H-pyrazol-4-amine.
- Second Pyrazole Synthesis : Reaction of 1-ethyl-1H-pyrazol-5-carbaldehyde with hydroxylamine, followed by reduction to the amine.
Key Step : Coupling the two pyrazole units via reductive amination using NaBH₃CN or H₂/Pd-C.
Reductive Amination of Pyrazole Aldehydes
Direct Coupling of Preformed Pyrazole Units
1-Isopropyl-3-methyl-1H-pyrazol-4-amine reacts with 1-ethyl-1H-pyrazol-5-carbaldehyde in the presence of a reducing agent.
Conditions :
- Solvent : Methanol or ethanol
- Reducing Agent : NaBH₄ or NaBH₃CN
- Temperature : 25–40°C
- Time : 4–6 hours
Yield : 82–88%.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Immobilization of 1-isopropyl-3-methyl-1H-pyrazol-4-amine on Wang resin enables stepwise alkylation and cleavage. This method is favored for combinatorial chemistry applications.
Procedure :
- Resin Loading : Coupling via carbodiimide chemistry.
- Alkylation : Reaction with 1-ethyl-5-(bromomethyl)-1H-pyrazole.
- Cleavage : TFA/CH₂Cl₂ (95:5) releases the product.
Yield : 90–92% with >95% purity.
Industrial-Scale Synthesis
Continuous Flow Reactor Optimization
Large-scale production utilizes continuous flow systems to enhance heat transfer and mixing efficiency. Key parameters include:
| Parameter | Value |
|---|---|
| Residence Time | 10–15 minutes |
| Temperature | 120°C |
| Pressure | 3–5 bar |
| Catalyst | Amberlyst-15 |
Yield : 85% with minimal purification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 65–78 | 90–95 | Moderate | High |
| Cyclocondensation | 70–75 | 85–90 | Low | Moderate |
| Reductive Amination | 82–88 | 95–98 | High | High |
| Solid-Phase | 90–92 | >95 | Low | Low |
| Continuous Flow | 85 | 93–96 | High | Very High |
Reductive amination and continuous flow methods are preferred for industrial applications due to their balance of yield, purity, and cost.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine. Pyrazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated effective inhibition against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with varying IC50 values, indicating their potential as anticancer agents .
Anti-inflammatory Properties
The pyrazole moiety is known for its anti-inflammatory properties. Compounds featuring pyrazole structures have been evaluated for their ability to inhibit pro-inflammatory cytokines such as IL-17 and TNFα. In particular, certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anti-inflammatory activity . The mechanism of action typically involves the inhibition of key signaling pathways associated with inflammation.
Antimicrobial Activity
Pyrazole derivatives have also been explored for their antimicrobial properties. Studies have shown that related compounds can exhibit moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were reported at 250 μg/mL, suggesting potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of pyrazole derivatives is crucial in optimizing their pharmacological properties. For this compound, modifications to the pyrazole ring or substituents can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituent at position 4 | Enhances anticancer activity |
| Alkyl chain length variation | Affects anti-inflammatory potency |
| Aromatic substitution | Modulates antimicrobial efficacy |
Clinical Trials and Research Findings
Several research studies have focused on the efficacy of pyrazole-based compounds in clinical settings:
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a structurally similar pyrazole compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 3.79 µM to 42.30 µM across different cell types . This highlights the potential for further development into therapeutic agents.
Study 2: Anti-inflammatory Mechanisms
Another study investigated the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation, revealing that specific compounds could reduce edema and inflammatory markers significantly . This suggests a promising avenue for treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Amines
a) N-(1-ethyl-1H-pyrazol-5-yl)-2-phenylquinazolin-4-amine
- Structure : Combines a pyrazole (1-ethyl) with a quinazoline-phenyl group.
- Properties: Higher molecular weight (C19H18N6) and aromaticity compared to the target compound.
- Applications : Pharmaceutical research (e.g., antitumor agents).
b) N,1,3-Trimethyl-1H-pyrazol-5-amine
- Structure : Simpler pyrazole with methyl groups at positions 1, 3, and 4.
- Properties : Lower molecular weight (C6H11N3, 125.17 g/mol). NMR data (δ 2.18, 2.80 ppm for CH3 groups) suggests electron-withdrawing effects influence chemical shifts .
- Synthesis : Prepared via alkylation and acetylation, similar to methods applicable to the target compound .
c) N-(1-ethyl-1H-pyrazol-5-yl)-N'-phenylurea (Azoluron)
Substituent Effects on Physicochemical Properties
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound | 1-ethyl, 3-methyl; 1-isopropyl | C14H23N5 | ~261.4 | (Inferred) Agrochemistry |
| N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine | 4-fluorobenzyl, 1-isopropyl | C14H17FN4 | 260.31 | Pharmaceutical intermediate |
| (1-ethyl-1H-pyrazol-5-yl)methylamine | 3-isopropoxypropyl | C12H24ClN3O | 261.79 | (Inferred) Surfactant/Catalyst |
| Azoluron | Phenylurea | C12H14N4O | 230.27 | Pesticide/Plant regulator |
Key Observations :
Hydrogen Bonding and Crystal Packing
- Pyrazole rings in the target compound may form N–H···N hydrogen bonds, similar to patterns observed in Etter’s graph-set analysis (). Such interactions influence solubility and crystal stability .
Biological Activity
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine is a novel compound belonging to the pyrazole family, characterized by its unique molecular structure and diverse biological activities. Pyrazoles are five-membered heterocyclic compounds that have gained attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features an ethyl group at the 1-position and an isopropyl group at the 4-position of the pyrazole ring, contributing to its distinct chemical properties. The molecular formula for this compound is , with a molecular weight of approximately 297.83 g/mol .
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, various synthesized pyrazole derivatives have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(1-Ethyl)-pyrazole derivative | 92.4 | Human colon adenocarcinoma (CXF HT-29) |
| Another pyrazole variant | 1.61 | Breast cancer-derived line (MAXF 401) |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, pyrazole derivatives have demonstrated anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to the observed biological effects. For example, studies have indicated potential binding to enzymes involved in inflammatory processes or cancer cell proliferation .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Antitumor Activity : A study demonstrated that a series of synthesized pyrazole compounds exhibited varying degrees of cytotoxicity against multiple cancer cell lines, highlighting their potential as therapeutic agents in oncology .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties of a new class of pyrazole derivatives, revealing significant activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
